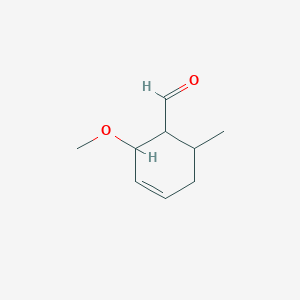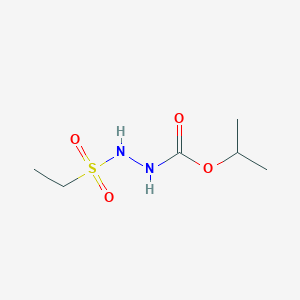
3-Aminopropyl-(carboxymethyl)-dimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropyl-(carboxymethyl)-dimethylazanium is a quaternary ammonium compound with a variety of applications in chemistry, biology, and industry. This compound is known for its ability to form stable bonds with various surfaces, making it useful in surface modification and functionalization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl-(carboxymethyl)-dimethylazanium typically involves the reaction of 1,1-dimethyl-1,3-propylenediamine with chloroacetic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
1,1-dimethyl-1,3-propylenediamine+chloroacetic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopropyl-(carboxymethyl)-dimethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-Aminopropyl-(carboxymethyl)-dimethylazanium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Aminopropyl-(carboxymethyl)-dimethylazanium involves its ability to form stable covalent bonds with various surfaces. This is achieved through the interaction of its amino and carboxymethyl groups with target molecules. The compound’s molecular targets include metal oxides and biomolecules, and its pathways involve surface functionalization and modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: Another aminosilane frequently used in surface functionalization.
3-Aminopropyltrimethoxysilane: Similar in structure and function to 3-Aminopropyltriethoxysilane.
Uniqueness
3-Aminopropyl-(carboxymethyl)-dimethylazanium is unique due to its specific combination of amino and carboxymethyl groups, which provide enhanced stability and reactivity in surface modification processes. This makes it particularly useful in applications requiring robust and stable surface functionalization .
Propriétés
Numéro CAS |
60114-62-7 |
|---|---|
Formule moléculaire |
C7H17N2O2+ |
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
3-aminopropyl-(carboxymethyl)-dimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,5-3-4-8)6-7(10)11/h3-6,8H2,1-2H3/p+1 |
Clé InChI |
LJXQDBPJFICXJU-UHFFFAOYSA-O |
SMILES canonique |
C[N+](C)(CCCN)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)



![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)

![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)



